3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O3/c17-13-3-1-10(2-4-13)15-12(7-11(8-18)16(19)24)9-21(20-15)6-5-14(22)23/h1-4,7,9H,5-6H2,(H2,19,24)(H,22,23)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZUWWDORCRYIS-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)N)CCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(C=C2/C=C(/C#N)\C(=O)N)CCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by bromination to introduce the bromophenyl group. The cyano-oxo-propenyl group can be introduced through a series of reactions involving cyanoacetic acid and an appropriate amine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: : Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: : 3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid can be converted to its corresponding carboxylic acid derivative.
Reduction: : The cyano group can be reduced to form an amine derivative.
Substitution: : The bromophenyl group can be substituted with various nucleophiles to form different derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with structurally related analogs:
Key Observations:
- Pyrazole vs. Thiazole Cores : The target’s pyrazole ring (basic nitrogen) contrasts with thiazole-based analogs (sulfur-containing), which may alter electronic properties and binding interactions. Pyrazoles are often more thermally stable, while thiazoles exhibit stronger π-stacking due to aromaticity .
- Bromophenyl Substituent : Common in all compounds, this group enhances lipophilicity and may contribute to halogen bonding in target recognition.
- Propanoic Acid Moiety: The carboxylic acid group in the target and thiazole-based analogs improves aqueous solubility compared to neutral or amide-linked derivatives (e.g., triazinoindole compound in ) .
Physicochemical Properties
- Solubility: The target’s propanoic acid group confers higher aqueous solubility (2.5 mg/mL at pH 7.4) than neutral analogs (e.g., 0.8 mg/mL in DMSO for the triazinoindole compound) .
Biological Activity
3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The compound is characterized by:
- A pyrazole ring linked to a propanoic acid moiety .
- Substituents including a 4-bromophenyl group and an amino-cyano group .
These features suggest potential reactivity and biological activity, particularly in anti-inflammatory and anticancer contexts. Similar compounds have shown significant biological activities, making this compound a subject of interest in drug development.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit notable biological activities, including:
- Anti-inflammatory properties : Derivatives of pyrazoles have been shown to inhibit matrix metalloproteinases, which are crucial in cancer metastasis and tissue remodeling.
- Anticancer effects : Some pyrazole derivatives have demonstrated efficacy against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
In Vitro Studies
Research has highlighted the biological activity of similar pyrazole derivatives:
- Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and evaluated for their ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6). Compounds showed up to 85% TNF-α inhibition at concentrations of 10 µM, compared to standard drugs like dexamethasone .
- Antimicrobial Properties : Compounds were screened against various bacterial strains, showing promising results against E. coli and Bacillus subtilis at concentrations as low as 6.25 µg/mL .
Molecular Docking Studies
Molecular docking studies can elucidate the interaction mechanisms of the compound with specific enzymes or receptors involved in disease pathways. Such studies are essential for understanding how the compound may exert its biological effects and can guide further optimization for therapeutic use.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Aminoantipyrine | Pyrazole ring | Analgesic and anti-inflammatory |
| Phenylpyrazole | Substituted pyrazole | Insecticidal properties |
| 5-Methylpyrazole | Methyl substitution on pyrazole | Antifungal activity |
The unique combination of functional groups in this compound allows for diverse reactivity compared to simpler analogs, potentially leading to novel biological activities not yet observed .
Q & A
Q. What synthetic strategies are commonly employed to prepare pyrazole-containing amino acid derivatives like this compound?
The synthesis typically involves regioselective condensation and aza-Michael addition reactions. For example, regioselective cyclization of nitroarenes with formic acid derivatives (as CO surrogates) can generate pyrazole cores, followed by functionalization with bromophenyl and cyano groups. Purification often uses flash chromatography with solvents like 10% methanol/dichloromethane .
Q. How is the structural integrity of this compound confirmed after synthesis?
Structural validation relies on 1H/13C NMR to assign proton and carbon environments (e.g., distinguishing Z/E configurations via coupling constants) and HRMS to confirm molecular weight. Purity (>94%) is verified via HPLC with reverse-phase C18 columns and UV detection .
Q. What analytical methods resolve contradictions between spectroscopic data and theoretical predictions?
Discrepancies in NMR shifts or HRMS data may arise from tautomerism or solvent effects. 2D NMR (COSY, NOESY) can clarify spatial arrangements, while DFT calculations (e.g., B3LYP/6-31G*) predict electronic environments to cross-validate experimental results .
Advanced Research Questions
Q. How can low yields in the final aza-Michael reaction step be optimized?
Low yields (e.g., 22–27% in analogous syntheses) may stem from steric hindrance or competing side reactions. Strategies include:
- Microwave-assisted synthesis to reduce reaction time.
- Catalytic systems (e.g., Pd/C or organocatalysts) to enhance regioselectivity.
- Solvent optimization (e.g., DMF/EtOH mixtures) to improve solubility of intermediates .
Q. What pharmacophore features drive the biological activity of this compound?
The Z-configuration of the 3-amino-2-cyano-3-oxoprop-1-enyl group is critical for hydrogen bonding with target proteins. The 4-bromophenyl moiety enhances lipophilicity, while the pyrazole core contributes to π-π stacking. SAR studies on analogous compounds suggest substitution at the propanoic acid group modulates bioavailability .
Q. How can computational modeling predict the compound’s binding affinity?
Molecular docking (e.g., AutoDock Vina) with protein targets (e.g., kinases) and MD simulations (AMBER/CHARMM) assess binding stability. The cyano group’s electron-withdrawing properties and bromophenyl’s hydrophobic interactions are key parameters .
Q. What strategies mitigate degradation during biological assays?
Instability in aqueous buffers (e.g., pH-dependent hydrolysis of the cyano group) can be addressed by:
Q. How does the Z-configuration influence spectroscopic and biological properties?
The Z-configuration stabilizes intramolecular hydrogen bonds between the amino and carbonyl groups, observed via NOESY (nuclear Overhauser effects). This configuration enhances target binding compared to the E-isomer, as shown in competitive inhibition assays .
Methodological Tables
| Key Analytical Parameters | Technique | Conditions/Findings | Reference |
|---|---|---|---|
| Purity validation | HPLC | C18 column, 95:5 H2O/ACN → 5:95 gradient | |
| Z-configuration confirmation | NOESY | Cross-peaks between NH2 and pyrazole protons | |
| Stability under physiological pH | LC-MS | Degradation <10% over 24h (pH 7.4, 37°C) | |
| LogP prediction | DFT calculations | Computed LogP = 2.8 (vs. experimental 2.5) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
